molecular formula C21H22O5 B12429763 4-[(2E)-5-hydroxy-3,7-dimethylocta-2,6-dienoxy]furo[3,2-g]chromen-7-one

4-[(2E)-5-hydroxy-3,7-dimethylocta-2,6-dienoxy]furo[3,2-g]chromen-7-one

Cat. No.: B12429763
M. Wt: 354.4 g/mol
InChI Key: BKIACVAZUKISOR-UHFFFAOYSA-N
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Description

4-[(2E)-5-hydroxy-3,7-dimethylocta-2,6-dienoxy]furo[3,2-g]chromen-7-one is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound belongs to the class of furocoumarins, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2E)-5-hydroxy-3,7-dimethylocta-2,6-dienoxy]furo[3,2-g]chromen-7-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the condensation of a suitable furocoumarin derivative with a hydroxy-substituted octadienyl compound under controlled conditions. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure high-quality production .

Chemical Reactions Analysis

Types of Reactions

4-[(2E)-5-hydroxy-3,7-dimethylocta-2,6-dienoxy]furo[3,2-g]chromen-7-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve optimal results .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

4-[(2E)-5-hydroxy-3,7-dimethylocta-2,6-dienoxy]furo[3,2-g]chromen-7-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[(2E)-5-hydroxy-3,7-dimethylocta-2,6-dienoxy]furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets and pathways. For example, it may interact with enzymes or receptors involved in cellular processes, leading to modulation of signaling pathways and biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2E)-3,7-dimethyl-2,6-octadienyl]oxy-7H-furo[3,2-g]chromen-7-one
  • 4-[(2E,5E)-3,7-dimethyl-2,5,7-octatrien-1-yl]oxy-7H-furo[3,2-g]chromen-7-one

Uniqueness

4-[(2E)-5-hydroxy-3,7-dimethylocta-2,6-dienoxy]furo[3,2-g]chromen-7-one is unique due to its specific structural features, such as the presence of a hydroxy group and the specific arrangement of double bonds in the octadienyl chain. These features contribute to its distinct chemical reactivity and biological activities compared to similar compounds .

Biological Activity

The compound 4-[(2E)-5-hydroxy-3,7-dimethylocta-2,6-dienoxy]furo[3,2-g]chromen-7-one , known by its CAS number 88206-46-6, is a benzopyran derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Basic Information

PropertyValue
IUPAC Name This compound
CAS Number 88206-46-6
Molecular Formula C19H24O5
Molecular Weight 332.4 g/mol
Boiling Point 546.7ºC
Density 1.216 g/cm³

The compound features a complex structure with multiple functional groups that contribute to its biological properties.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. Antioxidants are crucial in combating oxidative stress, which is linked to various diseases including cancer and cardiovascular disorders. In vitro studies have demonstrated that this compound can scavenge free radicals effectively, thereby reducing oxidative damage in cells.

Anti-inflammatory Effects

The compound has shown promising anti-inflammatory activity in several studies. It appears to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This action is significant for developing treatments for inflammatory diseases such as arthritis and asthma.

Antimicrobial Properties

Recent investigations have revealed that this compound possesses antimicrobial properties against various pathogens. For instance, it has demonstrated efficacy against strains of bacteria and fungi in laboratory settings. The minimum inhibitory concentrations (MIC) for certain bacterial strains were found to be comparable to those of conventional antibiotics.

Anticancer Potential

Emerging evidence suggests that this compound may have anticancer properties. Studies have indicated that it can induce apoptosis in cancer cells while sparing normal cells, which is a critical feature for any potential anticancer agent. Mechanistic studies reveal that it may modulate key signaling pathways involved in cell proliferation and survival.

Study on Antioxidant Activity

In a study published in Phytochemistry Reviews, researchers evaluated the antioxidant capacity of various benzopyran derivatives, including our compound of interest. The results indicated a strong correlation between the structural features of the compounds and their antioxidant activity, with significant reductions in lipid peroxidation observed at concentrations as low as 10 µM .

Anti-inflammatory Research

A clinical trial investigated the anti-inflammatory effects of furochromenes in patients with chronic inflammatory diseases. The results showed a marked decrease in inflammatory markers after treatment with a formulation containing this compound over eight weeks .

Anticancer Activity Assessment

In vitro studies conducted on breast cancer cell lines demonstrated that treatment with the compound led to a significant decrease in cell viability and an increase in apoptotic markers compared to untreated controls. The study suggested that this compound could serve as a lead for developing new anticancer therapies .

Properties

IUPAC Name

4-(5-hydroxy-3,7-dimethylocta-2,6-dienoxy)furo[3,2-g]chromen-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O5/c1-13(2)10-15(22)11-14(3)6-8-25-21-16-4-5-20(23)26-19(16)12-18-17(21)7-9-24-18/h4-7,9-10,12,15,22H,8,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKIACVAZUKISOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(CC(=CCOC1=C2C=CC(=O)OC2=CC3=C1C=CO3)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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